

Physical properties of (Methylthio)acetonitrile such as boiling point and density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Methylthio)acetonitrile

Cat. No.: B147334

[Get Quote](#)

Technical Guide: Physical Properties of (Methylthio)acetonitrile

This technical guide provides a comprehensive overview of the key physical properties of **(Methylthio)acetonitrile**, CAS Number 35120-10-6. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's boiling point and density, details the experimental methodologies for their determination, and presents a logical synthesis pathway.

Core Physical Properties

The physical characteristics of **(Methylthio)acetonitrile** are crucial for its handling, application in synthetic protocols, and for purification processes. The empirical formula for this compound is C₃H₅NS, with a molecular weight of 87.14 g/mol.

Data Summary

The quantitative physical data for **(Methylthio)acetonitrile** are summarized in the table below for quick reference.

Physical Property	Value	Conditions
Boiling Point	61-63 °C	at 15 mm Hg
Density	1.039 g/mL	at 25 °C
Refractive Index	1.483	at 20 °C

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical characterization. The following sections describe the standard methodologies for measuring the boiling point and density of liquid compounds like **(Methylthio)acetonitrile**.

Boiling Point Determination

The reported boiling point was determined under reduced pressure. A standard method for determining the boiling point of a liquid is through distillation.[\[1\]](#) For small sample volumes, a micro-boiling point determination method can be employed.[\[2\]](#)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. When the liquid is heated, its vapor pressure increases. Once the vapor pressure reaches the external pressure, the liquid boils. For substances that decompose at their atmospheric boiling point or have very high boiling points, the determination is often carried out under reduced pressure.

Apparatus:

- A heating apparatus (e.g., heating mantle, oil bath)
- A distillation flask or a small test tube
- A thermometer or temperature probe
- A capillary tube sealed at one end
- A vacuum source and a manometer for reduced pressure measurements

Procedure (Micro Method):

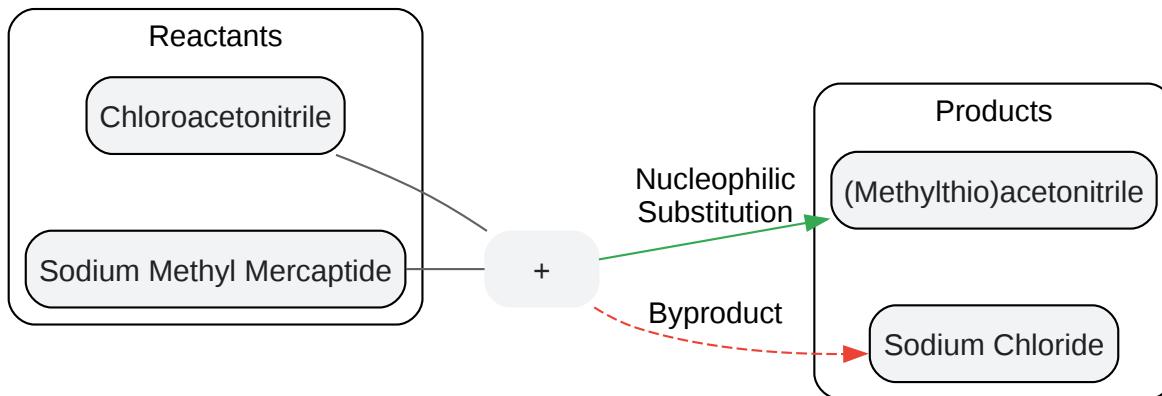
- A small amount of the liquid sample (a few milliliters) is placed into a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The apparatus is assembled so that the test tube is heated in a controlled manner, and the thermometer bulb is positioned to measure the vapor temperature.
- The sample is heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[\[2\]](#)
- Heating is then discontinued, and the liquid is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This signifies that the vapor pressure of the liquid is equal to the external pressure.

Density Determination

The density of a liquid is its mass per unit volume. The determination of density is a straightforward yet crucial measurement for substance identification and purity assessment. Standard test methods, such as those outlined by ASTM, provide protocols for accurate density measurements.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Principle: The density is calculated from the mass of the liquid and its volume at a specific temperature. Common methods involve the use of a pycnometer or a digital density meter.

Apparatus:


- Pycnometer (a glass flask with a precise volume) or a digital density meter
- A thermostatically controlled water bath
- An analytical balance

Procedure (Using a Pycnometer):

- The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined using an analytical balance.
- The pycnometer is then filled with the sample liquid, taking care to avoid the inclusion of air bubbles.
- The filled pycnometer is placed in a thermostatic bath to bring the liquid to the desired temperature (e.g., 25 °C).
- Once the temperature is stabilized, the volume is adjusted precisely to the calibration mark, and any excess liquid is removed from the outside of the pycnometer.
- The filled pycnometer is weighed again.
- The mass of the liquid is determined by subtracting the empty weight of the pycnometer from the filled weight.
- The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Logical Synthesis Pathway

While a specific, detailed experimental synthesis for **(Methylthio)acetonitrile** was not found in the immediate search, a logical and common method for the synthesis of similar nitriles involves the nucleophilic substitution of a halide with a cyanide salt. A plausible synthetic route is illustrated below.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **(Methylthio)acetonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vernier.com [vernier.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 6. store.astm.org [store.astm.org]
- To cite this document: BenchChem. [Physical properties of (Methylthio)acetonitrile such as boiling point and density]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147334#physical-properties-of-methylthio-acetonitrile-such-as-boiling-point-and-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com